molecular formula C13H19ClN2O4 B1603057 (S)-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid hydrochloride CAS No. 92455-59-9

(S)-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid hydrochloride

Cat. No. B1603057
CAS RN: 92455-59-9
M. Wt: 302.75 g/mol
InChI Key: ULELFCUZAINLJV-MERQFXBCSA-N
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Description



  • (S)-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid hydrochloride is a chemical compound with the molecular formula C13H17NO4·HCl .

  • It is a white solid, often used in scientific research due to its unique structure and diverse applications.





  • Synthesis Analysis



    • The synthesis of this compound involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by amidation with tert-butoxycarbonyl (Boc) groups.

    • The specific synthetic route may vary, but it typically starts from commercially available starting materials.





  • Molecular Structure Analysis



    • The compound has a pentanoic acid backbone with an additional amino group and carbonyl group.

    • The benzyloxycarbonyl and tert-butoxycarbonyl groups provide stability and allow for further functionalization.





  • Chemical Reactions Analysis



    • (S)-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid hydrochloride can participate in various reactions, including amidation, esterification, and peptide coupling.





  • Physical And Chemical Properties Analysis



    • Physical Form : Solid

    • Molecular Weight : 251.285 g/mol

    • Solubility : Soluble in water and organic solvents

    • Melting Point : Varies based on crystalline form




  • Safety And Hazards



    • Warning : May cause skin irritation, eye irritation, and respiratory discomfort.

    • Handle with care, use appropriate protective equipment, and work in a well-ventilated area.




  • Future Directions



    • Further research could explore its applications in drug design, peptide synthesis, or as a building block for more complex molecules.




    Remember that this analysis is based on available information, and specific details may vary depending on the context and intended use of the compound12. If you need more detailed information, consider consulting relevant scientific literature or experts in the field.


    properties

    IUPAC Name

    (2S)-5-amino-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H18N2O4.ClH/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17);1H/t11-;/m0./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ULELFCUZAINLJV-MERQFXBCSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)COC(=O)NC(CCCN)C(=O)O.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN)C(=O)O.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H19ClN2O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60628648
    Record name N~2~-[(Benzyloxy)carbonyl]-L-ornithine--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60628648
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    302.75 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (S)-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid hydrochloride

    CAS RN

    92455-59-9
    Record name L-Ornithine, N2-[(phenylmethoxy)carbonyl]-, hydrochloride (1:1)
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=92455-59-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name N~2~-[(Benzyloxy)carbonyl]-L-ornithine--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60628648
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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